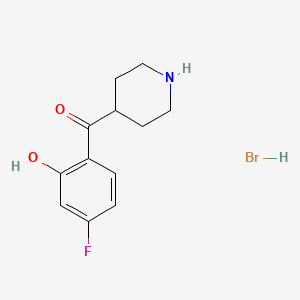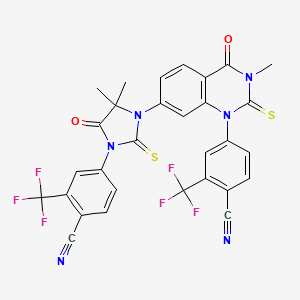
1,1'-(5-Oxoheptane-1,4-diyl)diguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine is a biosynthetic intermediate of the neurotoxin saxitoxin, which is known to cause paralytic shellfish poisoning. This compound has a molecular formula of C9H20N6O and a molecular weight of 228.29 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine typically involves the reaction of heptane-1,4-dione with guanidine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
科学的研究の応用
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role as a biosynthetic intermediate of saxitoxin, which is important in understanding paralytic shellfish poisoning.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurotoxins.
Industry: The compound is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine involves its role as a biosynthetic intermediate of saxitoxin. Saxitoxin exerts its effects by blocking voltage-gated sodium channels in nerve cells, preventing the propagation of action potentials and leading to paralysis. The molecular targets and pathways involved in this process are critical for understanding the compound’s effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 1,1’-(5-Oxoheptane-1,4-diyl)diamine
- 1,1’-(5-Oxoheptane-1,4-diyl)diurea
- 1,1’-(5-Oxoheptane-1,4-diyl)diamide
Uniqueness
1,1’-(5-Oxoheptane-1,4-diyl)diguanidine is unique due to its specific role as a biosynthetic intermediate of saxitoxin. This distinguishes it from other similar compounds, which may not have the same biological significance or applications.
特性
分子式 |
C9H20N6O |
|---|---|
分子量 |
228.30 g/mol |
IUPAC名 |
2-[1-(diaminomethylideneamino)-5-oxoheptan-4-yl]guanidine |
InChI |
InChI=1S/C9H20N6O/c1-2-7(16)6(15-9(12)13)4-3-5-14-8(10)11/h6H,2-5H2,1H3,(H4,10,11,14)(H4,12,13,15) |
InChIキー |
DWJJDFJPMNKFJJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(CCCN=C(N)N)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


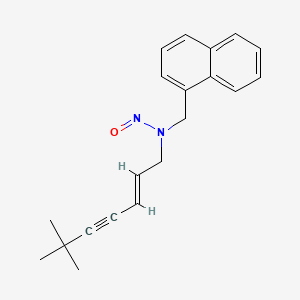
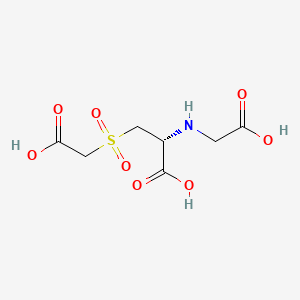

![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)

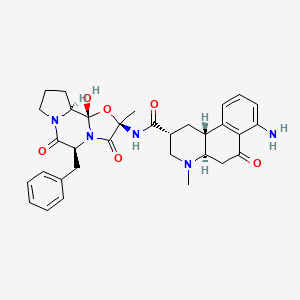

![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
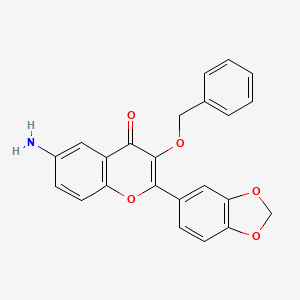
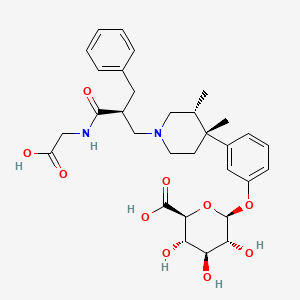
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
